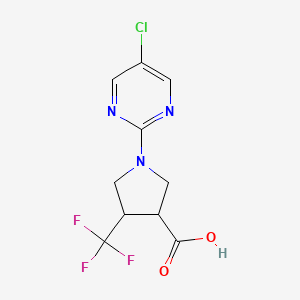

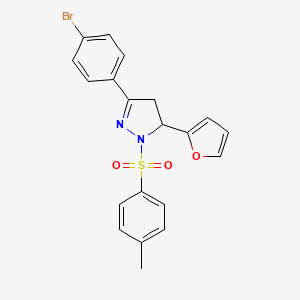

![molecular formula C19H19N3O6S3 B2727227 2-((2-((3-(乙氧羰基)-4,5-二甲基噻吩-2-基)氨基)-2-氧代乙基)硫)-5-甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-6-甲酸 CAS No. 838253-02-4](/img/structure/B2727227.png)

2-((2-((3-(乙氧羰基)-4,5-二甲基噻吩-2-基)氨基)-2-氧代乙基)硫)-5-甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds known for their wide range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . It has been synthesized based on molecular diversity and evaluated for its antiproliferative activity against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The pH was adjusted to 2–3 with 1 M HCl, stirred for 30 min, and the formed precipitate was filtered off to obtain 2-amino-4-chloro-7-cyclopentyl-7Hpyrrolo[2,3-d]pyrimidine-6-carboxylic acid .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is an integral part of DNA and RNA .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 6-amino-2-thiouracil with aromatic aldehydes to afford azamethine derivatives. The formed azamethines underwent [4+2] cycloaddition with enaminones to form the corresponding condensed pyrimidines .科学研究应用

Antioxidant and Anticancer Properties

The heterocyclic ring system of pyrido[2,3-d]pyrimidines serves as a privileged scaffold in medicinal chemistry. Researchers have synthesized derivatives of this compound and evaluated their biological activities . Notably:

Inhibition of TrmD Enzyme

Thieno[2,3-d]pyrimidine derivatives (similar to our compound) were the first series of inhibitors for TrmD, an enzyme isolated from Haemophilus influenzae . TrmD plays a crucial role in tRNA modification, making it an attractive target for antimicrobial drug development.

Antitumor Effects

Piritrexim, a compound structurally related to our pyrimidine derivative, has shown good antitumor effects in animal models, particularly against carcinosarcoma . This highlights the potential for our compound in cancer therapy.

Anti-Inflammatory Effects

Researchers have explored pyrazolo[4,3-d]pyrimidine analogs with modifications similar to our compound. Incorporating a 3-morpholinopropan-1-amine moiety enhanced their anti-inflammatory effects . This suggests that our compound might also exhibit anti-inflammatory properties.

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrimidine derivatives are known to exhibit their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

未来方向

The future directions for this compound could involve further studies to evaluate its potential therapeutic effects against various diseases, given the wide range of pharmacological activities exhibited by pyrimidine derivatives . Additionally, structure-activity relationship (SAR) studies could be conducted to optimize its pharmacological activity .

属性

IUPAC Name |

2-[2-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S3/c1-5-28-18(27)12-7(2)9(4)30-16(12)20-10(23)6-29-19-21-14(24)11-8(3)13(17(25)26)31-15(11)22-19/h5-6H2,1-4H3,(H,20,23)(H,25,26)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLXJYWNLYZIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=C(S3)C(=O)O)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2727144.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)

![2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2727152.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2727155.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)

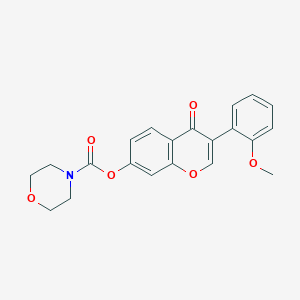

![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)